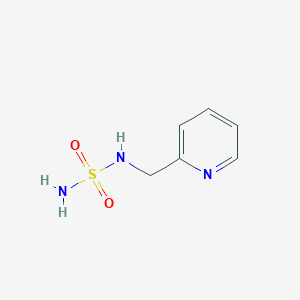

N-(pyridin-2-ylmethyl)sulfamide

描述

准备方法

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing N-(pyridin-2-ylmethyl)sulfamide involves a one-pot, palladium-catalyzed, water-promoted reaction under microwave irradiation . This method is acid-free, has good substrate scope, excellent functional group compatibility, and yields high product quantities .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the one-pot palladium-catalyzed method mentioned above could be adapted for larger-scale production due to its efficiency and high yield .

化学反应分析

Types of Reactions

N-(pyridin-2-ylmethyl)sulfamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Commonly employs hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Often uses halogenated compounds and bases under controlled conditions.

Major Products

The major products formed from these reactions include various substituted amides and imidazopyridines, depending on the specific reaction conditions and reagents used .

科学研究应用

N-(pyridin-2-ylmethyl)sulfamide has several applications in scientific research:

作用机制

The mechanism by which N-(pyridin-2-ylmethyl)sulfamide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or proteins, thereby influencing their activity and function . The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their medicinal applications.

3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their varied medicinal applications.

Uniqueness

N-(pyridin-2-ylmethyl)sulfamide is unique due to its sulfamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in specific research and industrial applications.

生物活性

N-(pyridin-2-ylmethyl)sulfamide, also referred to as 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), is a compound that has garnered attention for its potential therapeutic applications, particularly against various protozoan infections and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and its potential role in combination therapies.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and induce immune responses. It is known to act against Leishmania donovani, a parasite responsible for visceral leishmaniasis. The compound demonstrates a dual mechanism:

- Inhibition of Histone Deacetylase (HDAC) : 2NB has been shown to inhibit the activity of Sir2, an HDAC associated with drug resistance in L. donovani. This inhibition can potentially reverse resistance to amphotericin B (AmB), a common treatment for leishmaniasis .

- Induction of Immune Responses : Treatment with 2NB leads to increased production of Th1 cytokines and nitric oxide (NO) in infected macrophages, enhancing the host's immune response against the parasite .

Antileishmanial Activity

In vitro studies have demonstrated that 2NB exhibits significant activity against both promastigote and amastigote forms of L. donovani. Key findings include:

- Inhibitory Concentration (IC50) : The IC50 values for 2NB were found to be 38.5 µg/mL for promastigotes and 86.4 µg/mL for amastigotes, indicating effective parasiticidal activity .

- Toxicity Profile : Importantly, the compound was not toxic to macrophages at concentrations up to 120 µg/mL, suggesting a favorable safety profile .

Combination Therapy with Amphotericin B

The combination of 2NB with AmB has shown enhanced efficacy against AmB-resistant strains of L. donovani. The results indicate that:

- Synergistic Effects : The combination therapy significantly reduced parasite titers in infected macrophages compared to treatment with AmB alone .

- Mechanistic Insights : The reduction in Sir2 activity correlates with increased sensitivity to AmB, providing a rationale for using 2NB in combination therapies .

Anticancer Activity

Beyond its antileishmanial properties, this compound derivatives have been explored for their anticancer potential:

- Cytotoxicity Against Cancer Cells : Studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cell lines, such as metastatic colon cancer cells, with some compounds showing up to 70% cell death compared to standard treatments .

Summary of Research Findings

属性

IUPAC Name |

2-[(sulfamoylamino)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-12(10,11)9-5-6-3-1-2-4-8-6/h1-4,9H,5H2,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNARIWDSHXOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。